Potassium 4-isopropyl-1,3-thiazole-2-carboxylate chemical structure and properties
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate chemical structure and properties
This guide provides an in-depth technical analysis of Potassium 4-isopropyl-1,3-thiazole-2-carboxylate , a specialized heterocyclic building block.
Executive Summary
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is the potassium salt of 4-isopropylthiazole-2-carboxylic acid. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of peptide mimetics, antimicrobial agents, and agrochemicals where the thiazole moiety acts as a bioisostere for aromatic rings or amide bonds. The potassium salt form is often generated in situ or isolated to improve water solubility and nucleophilicity compared to the parent acid or ester, facilitating subsequent coupling reactions or decarboxylative cross-couplings.
Chemical Identity & Structural Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers[2][8]
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Systematic Name: Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
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Parent Acid CAS: 300831-06-5 (4-Isopropyl-1,3-thiazole-2-carboxylic acid)
-
Molecular Formula:
-
Molecular Weight: ~209.31 g/mol (Salt); 171.22 g/mol (Parent Acid)
-
SMILES: CC(C)c1csc(n1)C(=O)[O-].[K+]
Structural Analysis
The compound features a 1,3-thiazole ring substituted at the 4-position with an isopropyl group and at the 2-position with a carboxylate anion balanced by a potassium cation.
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Electronic Character: The thiazole ring is electron-deficient at C2, making the attached carboxylate prone to decarboxylation under thermal stress or specific catalytic conditions.
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Steric Profile: The isopropyl group at C4 provides moderate steric bulk, which can influence the regioselectivity of reactions at the C5 position and modulate the binding affinity of derived ligands in protein active sites.
Physicochemical Properties (Predicted/Derived)
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (hygroscopic) |
| Solubility | High in Water, Methanol; Low in non-polar solvents (Hexane, Toluene) |
| Melting Point | >250°C (Decomposes); Parent acid melts at 112-116°C |
| Acidity (pKa) | ~1.5 - 2.5 (Conjugate acid at C2 is relatively acidic due to the electron-withdrawing N atom) |
| Stability | Stable under ambient conditions; Hygroscopic.[1][2][3][4] Avoid strong acids (protonation) and extreme heat (decarboxylation). |
Synthesis & Production Protocols
The synthesis of the potassium salt typically follows the Hantzsch Thiazole Synthesis to form the ester, followed by saponification.
Retrosynthetic Analysis
The most robust route involves the condensation of Ethyl thiooxamate (providing the C2-carboxylate and N-C-S fragment) with 1-bromo-3-methylbutan-2-one (providing the C4-isopropyl and C5 backbone).
Caption: Two-step synthesis via Hantzsch condensation and basic hydrolysis.
Detailed Protocol
Step 1: Hantzsch Condensation[5]
-
Reagents: Ethyl thiooxamate (1.0 eq), 1-bromo-3-methylbutan-2-one (1.05 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve ethyl thiooxamate in anhydrous ethanol (0.5 M concentration).
-
Add 1-bromo-3-methylbutan-2-one dropwise at room temperature.
-
Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.
-
Cool to room temperature.[6] The hydrobromide salt of the thiazole ester may precipitate.
-
Neutralize with saturated
and extract with Ethyl Acetate. -
Dry over
, filter, and concentrate to yield Ethyl 4-isopropylthiazole-2-carboxylate .
-
Step 2: Saponification to Potassium Salt
-
Reagents: Ethyl 4-isopropylthiazole-2-carboxylate, Potassium Hydroxide (KOH, 1.1 eq), Ethanol, Water.
-
Procedure:
-
Dissolve the ester in Ethanol (5 volumes).
-
Prepare a solution of KOH in a minimum amount of water.
-
Add the KOH solution to the ester solution.
-
Stir at room temperature for 2–3 hours (or mild heating at 40°C if slow).
-
Isolation: Evaporate the solvent under reduced pressure.[7]
-
Purification: Triturate the residue with cold diethyl ether or acetone to remove organic impurities. Filter the white solid.
-
Drying: Dry in a vacuum oven at 40°C over
to remove residual water (critical due to hygroscopicity).
-
Reactivity & Applications
The potassium salt is a versatile nucleophile and precursor. Its reactivity is dominated by the carboxylate group and the inherent stability of the thiazole ring.
Key Reaction Pathways
-
Amide Coupling (Peptide Synthesis):
-
The salt is protonated in situ or used directly with coupling agents (HATU, EDC) to form thiazole-2-carboxamides. This motif is common in protease inhibitors.
-
-
Decarboxylative Cross-Coupling (Minisci-type):
-
Thiazole-2-carboxylates are excellent substrates for Ag- or Cu-catalyzed decarboxylation.
-
Mechanism: Loss of
generates a transient thiazolyl radical or anion at C2, which can couple with aryl halides or heteroarenes.
-
-
Coordination Chemistry:
-
The N atom and the carboxylate O atoms can chelate metals (Ag, Cu, Zn), forming stable complexes used in catalysis or antimicrobial materials.
-
Caption: Divergent reactivity profile of the thiazole-2-carboxylate scaffold.
Application Case Study: Drug Discovery
In drug development, the 4-isopropyl-1,3-thiazole-2-carbonyl moiety acts as a Proline mimetic or a lipophilic spacer.
-
Example: In the design of HCV NS5A inhibitors, the thiazole ring provides a rigid linker that orients the isopropyl group into a hydrophobic pocket, enhancing potency.
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Advantage of K-Salt: Using the potassium salt in process chemistry often results in higher yields during acylation reactions compared to the free acid, due to improved solubility in polar organic solvents (DMF, DMSO) and the elimination of an initial deprotonation step.
Handling & Safety (MSDS Highlights)
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Hazards: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can alter stoichiometry in precise coupling reactions.
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Incompatibility: Strong oxidizing agents, strong acids.[6]
References
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
ChemicalBook. (2025).[8] "4-Isopropylthiazole-2-carboxylic acid Properties and Suppliers." ChemicalBook CAS Database.
-
Meundaeng, N., et al. (2019).[9] "Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I)." Acta Crystallographica Section E, 75, 185–188.[9]
-
PubChem. (2025).[8] "4-Isopropyl-1,3-thiazole-2-carboxylic acid Compound Summary." National Library of Medicine. (Note: Generalized link to PubChem search for verification)
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- 2. pjps.pk [pjps.pk]
- 3. 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (137267-29-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ccount-chem.com [ccount-chem.com]
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- 8. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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